

An In-depth Technical Guide to the Structure Elucidation of BocNH-PEG5-CH2CH2Br

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Compound of Interest		
Compound Name:	BocNH-PEG5-CH2CH2Br	
Cat. No.:	B6299448	Get Quote

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Abstract

Chemical Identity



Property	Value
Chemical Formula	C17H34BrNO7
Molecular Weight	444.4 g/mol
IUPAC Name	tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] carbamate
CAS Number	1392499-33-0
SMILES	CC(C) (C)OC(=0)NCCOCCOCCOCCOCCOCBr

Analytical Techniques for Structural Elucidation

The primary techniques for confirming the structure of **BocNH-PEG5-CH2CH2Br** are ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the PEG chain, and the bromoethyl group.



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
(CH₃)₃C-	1.44	Singlet	9Н
-NH-CH ₂ -CH ₂ -O-	3.25	Triplet	2H
-NH-CH ₂ -CH ₂ -O-	3.54	Triplet	2H
-O-CH ₂ -CH ₂ -O- (PEG chain)	3.64 - 3.67	Multiplet	16H
-O-CH ₂ -CH ₂ -Br	3.81	Triplet	2H
-O-CH ₂ -CH ₂ -Br	3.45	Triplet	2H
-NH-	~5.0 (broad)	Singlet	1H

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (δ, ppm)
(CH₃)₃C-	28.7
(CH₃)₃C-	79.5
-NH-CH ₂ -CH ₂ -O-	40.5
-O-CH ₂ -CH ₂ -O- (PEG chain)	70.3 - 71.5
-O-CH ₂ -CH ₂ -Br	71.0
-O-CH ₂ -CH ₂ -Br	30.2
-C=O	156.1

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable



technique for this molecule.

2.2.1. Predicted Mass Spectrum Data

lon	Predicted m/z
[M+Na] ⁺	466.14
[M+H] ⁺	444.16
[M-Boc+H]+	344.11
Fragment from loss of C ₂ H ₄ O	[M+H - 44.03]+, etc.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reversed-phase method is typically suitable.

2.3.1. Predicted HPLC Data

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient	20-80% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Expected Retention Time	Dependent on the specific system, but expected to be in the mid-to-late part of the gradient.

Experimental Protocols



NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of BocNH-PEG5-CH2CH2Br in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a relaxation delay of at least 1 second.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and more scans will be required compared to ¹H NMR.
 - Set the spectral width to cover the range of 0-160 ppm.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 μg/mL in the mobile phase.
- Instrument: An electrospray ionization mass spectrometer (ESI-MS), such as a time-of-flight (TOF) or quadrupole instrument.
- Acquisition:
 - Infuse the sample directly or via liquid chromatography.



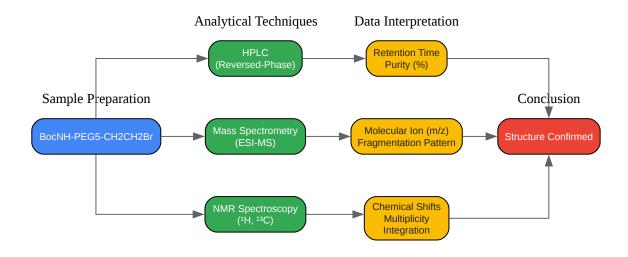
- Acquire the spectrum in positive ion mode.
- Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- For fragmentation studies (MS/MS), select the precursor ion of interest and apply collisioninduced dissociation (CID).

HPLC Protocol

- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 μm syringe filter before injection.
- Instrument: A standard HPLC system equipped with a UV detector or an ELSD.
- Method:
 - Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% B).
 - Inject 10-20 μL of the sample.
 - Run the gradient as specified in the table above.
 - Monitor the chromatogram for the main product peak and any impurity peaks.

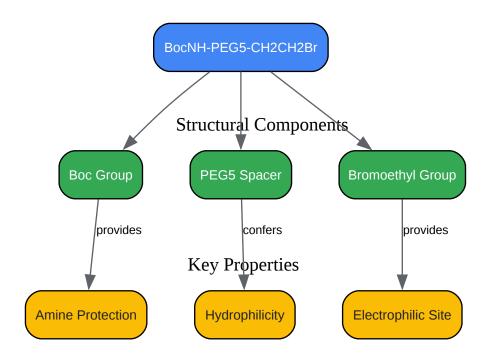
Workflow and Pathway Visualizations





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Caption: Workflow for the structural elucidation of **BocNH-PEG5-CH2CH2Br**.



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Caption: Logical relationship of structural components to chemical properties.

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References

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